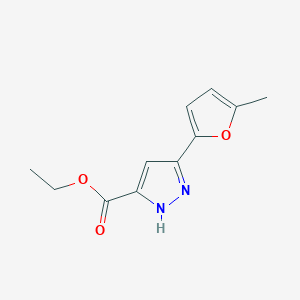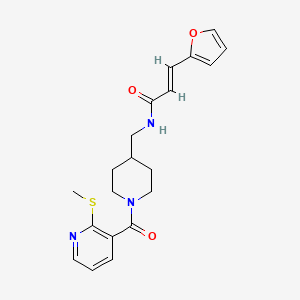
(E)-3-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(E)-3-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide" is a structurally complex molecule that appears to be related to a class of compounds known for their interactions with nicotinic acetylcholine receptors. These receptors are implicated in various neurological pathways, including those associated with anxiety and depression. The compound's structure includes a furan moiety, a nicotinoyl group, and an acrylamide linkage, which suggests potential bioactivity and selectivity in its interactions with biological targets .
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, related compounds have been synthesized using green chemistry principles. For instance, the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide was achieved under microwave radiation, which is an energy-efficient method. The use of filamentous marine and terrestrial-derived fungi for the ene-reduction of a similar compound indicates a biocatalytic approach to obtaining enantiomerically enriched products . This suggests that the synthesis of the compound could also employ similar green chemistry techniques and biocatalysis for enantioselective transformations.
Molecular Structure Analysis
The molecular structure of related N-tosylacrylamide compounds has been characterized by crystallography. The conformation about the C=C bond is E, and various aromatic rings are inclined at different angles to the acrylamide mean plane. This information is crucial as it can influence the compound's reactivity and interaction with biological targets. The inclination of the rings affects the overall shape of the molecule, which in turn can affect its binding to receptors .
Chemical Reactions Analysis
The compound's reactivity can be inferred from similar molecules that have been studied. For example, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide to produce an enantiomerically enriched amide demonstrates the potential for selective chemical transformations. Additionally, the observed tautomerization of a related compound in the presence of protic solvents indicates that the compound may also undergo similar reactions, which could be relevant in physiological conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported, but based on the structure and known properties of similar compounds, it can be inferred that the compound may exhibit significant solubility in organic solvents and might have a moderate to high molecular weight. The presence of the furan ring and the acrylamide moiety suggests that the compound could have conjugated systems, which may affect its optical properties, such as absorption and fluorescence. The enantioselective synthesis and absolute configuration determination of related compounds through ECD spectra calculations indicate that chiral centers in the compound could be crucial for its biological activity .
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-27-19-17(5-2-10-21-19)20(25)23-11-8-15(9-12-23)14-22-18(24)7-6-16-4-3-13-26-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,22,24)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJYXNMDPBUZKA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)
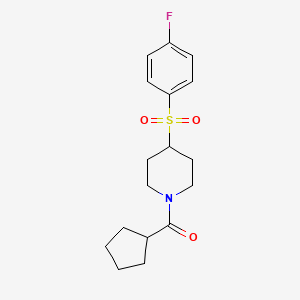
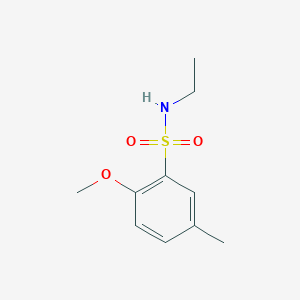
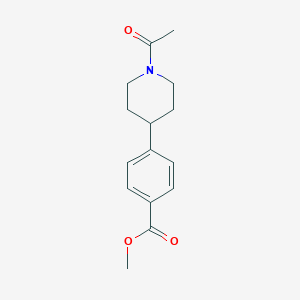
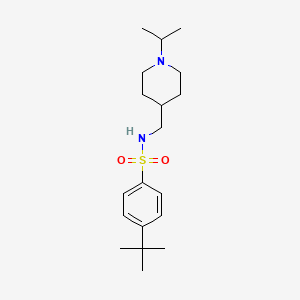
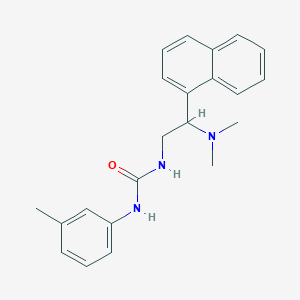

amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)
![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)
![3,4-Dimethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2539966.png)

